molecular formula C8H17BrO3 B8116351 Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-

Cat. No.: B8116351
M. Wt: 241.12 g/mol
InChI Key: DXYATEXXIQWZLD-UHFFFAOYSA-N
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Description

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- is an organic compound with a complex structure that includes both bromine and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- typically involves the reaction of ethylene glycol derivatives with brominating agents. One common method includes the reaction of 2-bromoethanol with 2-(2-ethoxyethoxy)ethanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent quality and yield of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler ethane derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate, or other nucleophiles in an aqueous or organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of ethane derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of simpler ethane derivatives with reduced functional groups.

Scientific Research Applications

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- involves its reactivity with various molecular targets The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo oxidation or reduction

Comparison with Similar Compounds

Similar Compounds

  • Ethane, 1-(2-chloroethoxy)-2-(2-ethoxyethoxy)-
  • Ethane, 1-(2-iodoethoxy)-2-(2-ethoxyethoxy)-
  • Ethane, 1-(2-fluoroethoxy)-2-(2-ethoxyethoxy)-

Uniqueness

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-ethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYATEXXIQWZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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